molecular formula C23H22N2O4 B282364 4-acetyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B282364
M. Wt: 390.4 g/mol
InChI Key: IJXSVYGTUIOZKG-UHFFFAOYSA-N
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Description

4-acetyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including an indole moiety, a hydroxy group, and a methoxy-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with a suitable aldehyde or ketone, followed by cyclization and functional group modifications.

    Condensation Reaction: The initial step often involves the condensation of 1H-indole-3-ethylamine with 3-methoxybenzaldehyde in the presence of an acid catalyst to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization with an acetylacetone derivative under basic conditions to form the pyrrol-2-one ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of robust catalysts and reagents to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group at the 3-position can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Formation of a ketone at the 3-position.

    Reduction: Formation of an alcohol at the acetyl moiety.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a valuable building block in synthetic organic chemistry.

Biology

The indole moiety in this compound is known for its biological activity. It can interact with various biological targets, making it a potential candidate for drug development. Studies have shown that indole derivatives possess antiviral, anticancer, and anti-inflammatory properties .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising candidate for the development of new drugs, particularly in the treatment of cancer and infectious diseases .

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties, such as fluorescence or enhanced stability .

Mechanism of Action

The mechanism of action of 4-acetyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to the inhibition of certain pathways, such as those involved in cell proliferation or inflammation .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    3-Methoxy-4-hydroxyphenylacetic acid: Shares the methoxy and hydroxy functional groups.

    5-Hydroxyindoleacetic acid: Another indole derivative with biological activity.

Uniqueness

What sets 4-acetyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one apart is its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This makes it a highly versatile compound in both synthetic and medicinal chemistry .

Properties

Molecular Formula

C23H22N2O4

Molecular Weight

390.4 g/mol

IUPAC Name

3-acetyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2-(3-methoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C23H22N2O4/c1-14(26)20-21(15-6-5-7-17(12-15)29-2)25(23(28)22(20)27)11-10-16-13-24-19-9-4-3-8-18(16)19/h3-9,12-13,21,24,27H,10-11H2,1-2H3

InChI Key

IJXSVYGTUIOZKG-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC(=CC=C2)OC)CCC3=CNC4=CC=CC=C43)O

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC(=CC=C2)OC)CCC3=CNC4=CC=CC=C43)O

Origin of Product

United States

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